molecular formula C26H20ClN3O3S B2481939 2-Amino-4-(3-chlorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893296-93-0

2-Amino-4-(3-chlorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2481939
CAS No.: 893296-93-0
M. Wt: 489.97
InChI Key: YOGVJHBMVGDNJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(3-chlorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C26H20ClN3O3S and its molecular weight is 489.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of this compound, along with its derivatives, often involves multi-step reactions that start from basic chemical precursors. For instance, the synthesis process can include the coupling of methyl anthranilate with methane sulfonyl chloride, followed by N-benzylation or N-methylation and subsequent ring closure reactions to form the 2,1-benzothiazine 2,2-dioxides. These precursors are then involved in multicomponent reactions with malononitrile and substituted benzaldehydes to synthesize a series of pyranobenzothiazines (Ahmad et al., 2019). The structural characteristics of these compounds are often confirmed through X-ray crystallography, providing insights into their molecular configurations and the potential for further chemical modifications.

Biological Activities

These compounds have been evaluated for their biological activities, including their roles as inhibitors of monoamine oxidase A and B. Compounds synthesized in this category have shown selective inhibition against these enzymes, suggesting potential therapeutic applications in managing conditions influenced by monoamine oxidase activity, such as depression or neurodegenerative diseases. The selective inhibitors identified include compounds with significant activity towards monoamine oxidase A and B, indicating their promise for further pharmacological development (Ahmad et al., 2019). Molecular docking analysis further supports these findings by illustrating the binding modes of these inhibitors, providing a foundation for understanding their mechanism of action at the molecular level.

Antimicrobial and Antifungal Properties

Some derivatives of this compound class have been assessed for their antimicrobial and antifungal properties. Research indicates that these compounds can exhibit significant activity against various bacterial and fungal strains, highlighting their potential as leads for developing new antimicrobial agents. This aspect of research underlines the versatility of these compounds in addressing a range of biological targets and diseases (Lega et al., 2016).

Properties

IUPAC Name

2-amino-4-(3-chlorophenyl)-6-[(4-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O3S/c1-16-9-11-17(12-10-16)15-30-22-8-3-2-7-20(22)24-25(34(30,31)32)23(21(14-28)26(29)33-24)18-5-4-6-19(27)13-18/h2-13,23H,15,29H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGVJHBMVGDNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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